molecular formula C10H21Br B13176934 1-Bromo-2,2,3,4-tetramethylhexane

1-Bromo-2,2,3,4-tetramethylhexane

Cat. No.: B13176934
M. Wt: 221.18 g/mol
InChI Key: NVIDCWFONSHXAL-UHFFFAOYSA-N
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Description

1-Bromo-2,2,3,4-tetramethylhexane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain that includes multiple methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,3,4-tetramethylhexane can be synthesized through the bromination of 2,2,3,4-tetramethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the carbon chain.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,2,3,4-tetramethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by a nucleophile.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) can be used under appropriate conditions to replace the bromine atom with hydroxyl, cyano, or amino groups, respectively.

    Elimination Reactions: In the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2,2,3,4-tetramethylhexanol, 2,2,3,4-tetramethylhexanenitrile, or 2,2,3,4-tetramethylhexylamine can be formed.

    Elimination Products: Alkenes such as 2,2,3,4-tetramethylhexene can be produced through elimination reactions.

Scientific Research Applications

1-Bromo-2,2,3,4-tetramethylhexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and elimination reactions.

    Biology and Medicine: While specific biological applications may be limited, brominated alkanes can serve as intermediates in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: This compound can be utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2,3,4-tetramethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. The bromine atom, being a good leaving group, facilitates these processes by stabilizing the transition state or intermediate. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.

Comparison with Similar Compounds

  • 1-Bromo-2,2,4,4-tetramethylhexane
  • 2,2,3,4-Tetramethylhexane

Comparison: 1-Bromo-2,2,3,4-tetramethylhexane is unique due to the specific positioning of the bromine atom and the methyl groups on the carbon chain. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yields in substitution and elimination reactions, making it a valuable compound for targeted synthetic applications.

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

1-bromo-2,2,3,4-tetramethylhexane

InChI

InChI=1S/C10H21Br/c1-6-8(2)9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3

InChI Key

NVIDCWFONSHXAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C(C)(C)CBr

Origin of Product

United States

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